molecular formula C21H24N2O4S2 B15026951 ethyl 5-ethyl-5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 5-ethyl-5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B15026951
M. Wt: 432.6 g/mol
InChI Key: GYQKSCDSDWSHOB-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-aminothiophenol to form the thienopyran core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Ethyl 5-ethyl-5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
  • Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate

Uniqueness

Ethyl 5-ethyl-5-methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is unique due to its specific substitution pattern and the presence of both phenylcarbonyl and carbamothioyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H24N2O4S2

Molecular Weight

432.6 g/mol

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C21H24N2O4S2/c1-4-21(3)11-14-15(12-27-21)29-18(16(14)19(25)26-5-2)23-20(28)22-17(24)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H2,22,23,24,28)

InChI Key

GYQKSCDSDWSHOB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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